molecular formula C10H7FO2S B6228402 5-Fluoro-2-methyl-1-benzothiophene-3-carboxylic acid CAS No. 1693703-89-7

5-Fluoro-2-methyl-1-benzothiophene-3-carboxylic acid

Cat. No. B6228402
CAS RN: 1693703-89-7
M. Wt: 210.23 g/mol
InChI Key: RKIAKSQHBQOUOT-UHFFFAOYSA-N
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Description

“5-fluoro-2-methyl-1-benzothiophene-3-carboxylic acid” is a chemical compound with the molecular formula C10H7FO2S . It belongs to the class of compounds known as benzothiophenes, which are organic compounds containing a benzene fused to a thiophene ring .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “this compound”, often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzothiophene ring substituted with a fluorine atom at the 5-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position .


Chemical Reactions Analysis

As a benzothiophene derivative, “this compound” can undergo various chemical reactions. For instance, the carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 210.22 . Further physical and chemical properties were not found in the retrieved sources.

Future Directions

The future directions for “5-fluoro-2-methyl-1-benzothiophene-3-carboxylic acid” and similar compounds could involve further exploration of their biological activities and potential applications as drugs . Additionally, the development of novel methods for constructing the benzothiophene ring could also be a focus of future research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-fluoro-2-methyl-1-benzothiophene-3-carboxylic acid involves the introduction of a fluorine atom at the 5-position of benzothiophene, followed by carboxylation at the 3-position. The starting material for this synthesis is 5-methyl-2-benzothiophene, which is commercially available and can be easily converted to the desired product through a series of reactions.", "Starting Materials": [ "5-methyl-2-benzothiophene", "Fluorine gas", "Sodium hydride", "Carbon dioxide", "Diethyl ether", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: 5-methyl-2-benzothiophene is reacted with fluorine gas in the presence of sodium hydride to introduce a fluorine atom at the 5-position of the benzothiophene ring.", "Step 2: The resulting 5-fluoro-2-methylbenzothiophene is then treated with carbon dioxide in diethyl ether to form the corresponding carboxylic acid intermediate.", "Step 3: The carboxylic acid intermediate is then converted to the final product, 5-fluoro-2-methyl-1-benzothiophene-3-carboxylic acid, through a series of reactions. First, it is reacted with methanol and hydrochloric acid to form the methyl ester. Next, the methyl ester is hydrolyzed with sodium hydroxide to form the carboxylic acid. Finally, the carboxylic acid is neutralized with sodium bicarbonate and purified with water to obtain the final product." ] }

CAS RN

1693703-89-7

Molecular Formula

C10H7FO2S

Molecular Weight

210.23 g/mol

IUPAC Name

5-fluoro-2-methyl-1-benzothiophene-3-carboxylic acid

InChI

InChI=1S/C10H7FO2S/c1-5-9(10(12)13)7-4-6(11)2-3-8(7)14-5/h2-4H,1H3,(H,12,13)

InChI Key

RKIAKSQHBQOUOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)C=CC(=C2)F)C(=O)O

Purity

95

Origin of Product

United States

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